4-methyl-N-(2-(methylthio)phenyl)benzamide is a chemical compound that belongs to the class of amides, characterized by the presence of a methylthio group attached to a phenyl ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in organic synthesis.
The compound can be synthesized through various organic reactions involving substituted anilines and benzoyl chlorides. Its structure allows for modifications that can enhance its biological properties or alter its reactivity in chemical processes.
4-methyl-N-(2-(methylthio)phenyl)benzamide can be classified as:
The synthesis of 4-methyl-N-(2-(methylthio)phenyl)benzamide typically involves the reaction of 4-methylbenzoyl chloride with 2-(methylthio)aniline. A common method includes the following steps:
The molecular structure of 4-methyl-N-(2-(methylthio)phenyl)benzamide can be represented as follows:
The structure features:
4-methyl-N-(2-(methylthio)phenyl)benzamide can participate in various chemical reactions:
The mechanism of action for reactions involving 4-methyl-N-(2-(methylthio)phenyl)benzamide generally follows these steps:
Computational studies using density functional theory have elucidated potential pathways for these reactions, indicating that activation energies may vary based on substituents and reaction conditions .
4-methyl-N-(2-(methylthio)phenyl)benzamide has several applications in scientific research:
The compound 4-methyl-N-(2-(methylthio)phenyl)benzamide (CAS not assigned; PubChem CID: 978206) has the molecular formula C₁₅H₁₅NOS and a molecular weight of 265.35 g/mol [1]. Its IUPAC name explicitly defines the core benzamide scaffold substituted with:
Structurally (Figure 1), it features:
Table 1: Structural Identifiers of 4-methyl-N-(2-(methylthio)phenyl)benzamide
| Property | Value |
|---|---|
| IUPAC Name | 4-methyl-N-[2-(methylsulfanyl)phenyl]benzamide |
| Molecular Formula | C₁₅H₁₅NOS |
| Molecular Weight | 265.35 g/mol |
| PubChem CID | 978206 |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC |
Benzamides (general formula: R–C₆H₄–C(O)NH–R') constitute a privileged scaffold due to their:
The methylthio (–SCH₃) group at the ortho position critically influences molecular properties:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5